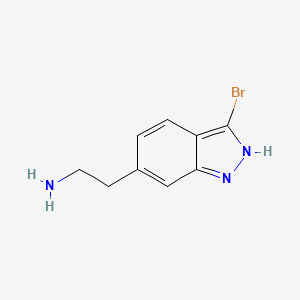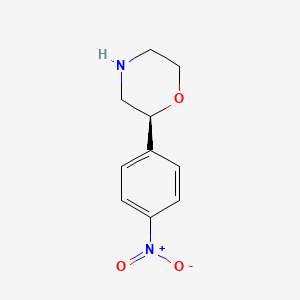![molecular formula C12H16BrNO2 B11762681 (1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol](/img/structure/B11762681.png)
(1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol is a chiral compound with significant potential in various scientific fields. This compound features a bromophenyl group, an amino group, and a propane-1,3-diol backbone, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol typically involves multi-step organic synthesis. One common method includes the bromination of a phenyl ring followed by the introduction of an amino group through nucleophilic substitution. The final step involves the addition of a propane-1,3-diol moiety under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain precise reaction conditions and high yields. The use of catalysts and optimized reaction parameters is crucial to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific stereochemistry. It may serve as a ligand in biochemical assays to investigate protein-ligand interactions.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with active sites. The propane-1,3-diol moiety provides additional binding interactions, stabilizing the compound within its target.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-(4-chlorophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol: Similar structure but with a chlorine atom instead of bromine.
(1S,2R)-1-(4-fluorophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol: Similar structure but with a fluorine atom instead of bromine.
(1S,2R)-1-(4-methylphenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in (1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol imparts unique reactivity and binding properties compared to its analogs. Bromine’s larger atomic size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
(1S,2R)-1-(4-bromophenyl)-2-(prop-2-enylamino)propane-1,3-diol |
InChI |
InChI=1S/C12H16BrNO2/c1-2-7-14-11(8-15)12(16)9-3-5-10(13)6-4-9/h2-6,11-12,14-16H,1,7-8H2/t11-,12+/m1/s1 |
InChI Key |
YGNUSPADAQBDPM-NEPJUHHUSA-N |
Isomeric SMILES |
C=CCN[C@H](CO)[C@H](C1=CC=C(C=C1)Br)O |
Canonical SMILES |
C=CCNC(CO)C(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[azepane-4,2'-chromene]-1-carboxylate](/img/structure/B11762603.png)
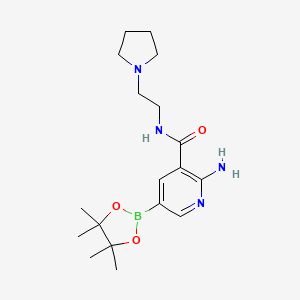
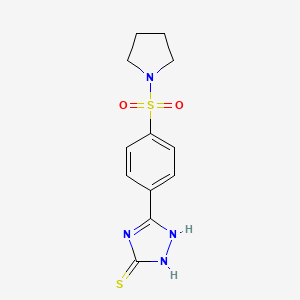
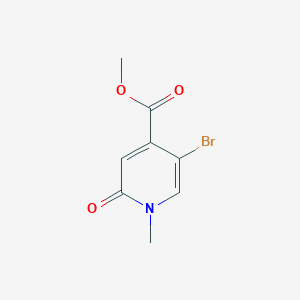
![2-[(5E)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid](/img/structure/B11762619.png)
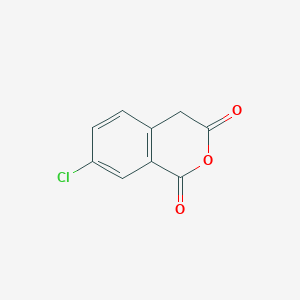
![[(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B11762638.png)
![4,5,6,7-Tetrahydrobenzo[d]thiazol-7-amine](/img/structure/B11762639.png)
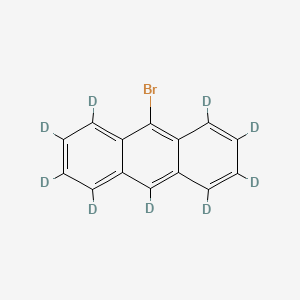

![3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol](/img/structure/B11762655.png)
![3-[3-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B11762662.png)
